Cas no 2411333-79-2 ((2E)-4-(dimethylamino)-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]but-2-enamide)
![(2E)-4-(dimethylamino)-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]but-2-enamide structure](https://ja.kuujia.com/scimg/cas/2411333-79-2x500.png)
(2E)-4-(dimethylamino)-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]but-2-enamide 化学的及び物理的性質
名前と識別子
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- Z3952173886
- (2E)-4-(dimethylamino)-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]but-2-enamide
- (E)-4-(Dimethylamino)-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]but-2-enamide
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- インチ: 1S/C19H29N3O/c1-21(2)13-7-10-18(23)20-16-19(11-14-22(3)15-12-19)17-8-5-4-6-9-17/h4-10H,11-16H2,1-3H3,(H,20,23)/b10-7+
- InChIKey: QEDVJTKFPOAMEL-JXMROGBWSA-N
- ほほえんだ: O=C(/C=C/CN(C)C)NCC1(C2C=CC=CC=2)CCN(C)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 391
- トポロジー分子極性表面積: 35.6
- 疎水性パラメータ計算基準値(XlogP): 2.1
(2E)-4-(dimethylamino)-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]but-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26578724-0.05g |
(2E)-4-(dimethylamino)-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]but-2-enamide |
2411333-79-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
(2E)-4-(dimethylamino)-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]but-2-enamide 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
(2E)-4-(dimethylamino)-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]but-2-enamideに関する追加情報
Introduction to Compound with CAS No. 2411333-79-2 and Product Name: (2E)-4-(dimethylamino)-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]but-2-enamide
Compound with the CAS number 2411333-79-2 is a fascinating molecule that has garnered significant attention in the field of chemical and biomedical research. The product name, (2E)-4-(dimethylamino)-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]but-2-enamide, provides a detailed structural insight into its chemical composition. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in drug discovery and development.
The structural framework of this compound features a but-2-enamide core, which is a common motif in many bioactive molecules. The presence of a dimethylamino group at the 4-position and a complex piperidine ring system at the N-position contributes to its unique pharmacophoric properties. These structural elements are known to influence the compound's interactions with biological targets, thereby modulating its biological activity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with various biological targets. Studies have shown that the dimethylamino group and the piperidine moiety play crucial roles in stabilizing interactions with proteins, particularly those involved in signal transduction and enzyme inhibition. This has opened up new avenues for designing molecules with enhanced therapeutic potential.
In the realm of medicinal chemistry, the synthesis of analogs of this compound has been a focus of numerous research groups. By modifying specific structural features, such as the length and substitution pattern of the side chains, researchers aim to optimize the pharmacological properties of these molecules. For instance, studies have demonstrated that subtle changes in the piperidine ring can significantly alter the binding affinity and selectivity of the compound towards its target proteins.
The biological activity of this compound has been explored in various preclinical models. Initial studies have revealed that it exhibits potent inhibitory effects on certain enzymes and receptors, which are implicated in various diseases. These findings have prompted further investigation into its potential as a lead compound for drug development. Specifically, researchers are interested in its ability to modulate pathways associated with neurological disorders, inflammation, and cancer.
One of the most intriguing aspects of this compound is its ability to cross the blood-brain barrier (BBB). The BBB is a critical barrier that protects the brain from harmful substances while regulating the transport of essential molecules. The ability of this compound to penetrate this barrier suggests that it may have therapeutic applications in treating central nervous system (CNS) disorders. This property has been further investigated using advanced techniques such as dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) and positron emission tomography (PET) imaging.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Researchers have developed efficient synthetic routes that minimize side reactions and maximize yield. These synthetic strategies have been optimized using modern techniques such as flow chemistry and microwave-assisted synthesis. Such advancements have not only improved the accessibility of this compound but also paved the way for large-scale production for preclinical studies.
In conclusion, compound with CAS No. 2411333-79-2 and its product name (2E)-4-(dimethylamino)-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]but-2-enamide represent a significant advancement in chemical and biomedical research. Their unique structural features and promising biological activities make them valuable candidates for further investigation in drug discovery. As research continues to uncover new insights into their mechanisms of action, these compounds hold great promise for developing novel therapeutic agents for various diseases.
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